1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol
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Overview
Description
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It falls under the category of imine compounds and has been found to possess several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol involves the inhibition of enzymes that are essential for the survival and growth of microorganisms and cancer cells. It has been found to inhibit the activity of DNA gyrase, an enzyme that is involved in DNA replication, transcription, and repair. This inhibition leads to the disruption of DNA synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to possess antioxidant properties, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol in lab experiments is its ability to inhibit the growth of various microorganisms and cancer cells. This makes it a potential candidate for the development of new antimicrobial and anticancer drugs. However, one of the limitations is that it may exhibit cytotoxic effects on normal cells at higher concentrations.
Future Directions
There are several future directions for the research on 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol. One potential direction is the development of new antimicrobial and anticancer drugs based on its structure and mechanism of action. Additionally, further studies could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Further research could also be conducted to determine its pharmacokinetic and pharmacodynamic properties, which would be essential for the development of new drugs. Finally, studies could be conducted to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a chemical compound that has shown promise as a therapeutic agent. Its potential as an antimicrobial, anticancer, and anti-inflammatory agent has been extensively studied, and there are several future directions for research on this compound. Further studies could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol involves the reaction between 2-hydroxy-1-naphthaldehyde and 3-amino-1,2,4-triazole in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.
Scientific Research Applications
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol has been extensively studied for its potential as a therapeutic agent. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. Several studies have also reported its ability to inhibit the growth of various bacterial and fungal strains.
properties
CAS RN |
169828-29-9 |
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Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H10N4O/c18-12-6-5-9-3-1-2-4-10(9)11(12)7-14-13-15-8-16-17-13/h1-8,18H,(H,15,16,17)/b14-7+ |
InChI Key |
PNKRRQAWJNSOLG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CNC3=NC=NN3 |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=NN3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CNC3=NC=NN3 |
synonyms |
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol |
Origin of Product |
United States |
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